Cas no 132080-60-5 (5-AMINO-2-NITROBENZOIC ACID)

5-Amino-2-nitrobenzoic acid is a nitro-substituted aromatic compound with both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis. Its molecular structure (C7H6N2O4) enables applications in the preparation of dyes, pharmaceuticals, and agrochemicals. The presence of electron-donating (amino) and electron-withdrawing (nitro) groups facilitates selective reactivity in electrophilic and nucleophilic substitution reactions. This compound is particularly valued for its role in synthesizing heterocyclic compounds and as a building block for complex molecules. It exhibits moderate solubility in polar organic solvents and requires careful handling due to its sensitivity to light and heat. Typical purity grades (≥97%) ensure consistent performance in research and industrial processes.
5-AMINO-2-NITROBENZOIC ACID structure
5-AMINO-2-NITROBENZOIC ACID structure
Product Name:5-AMINO-2-NITROBENZOIC ACID
CAS No:132080-60-5
MF:C20H24O3
MW:312.402766227722
MDL:MFCD31556110
CID:91691
PubChem ID:14907552
Update Time:2025-10-29

5-AMINO-2-NITROBENZOIC ACID Chemical and Physical Properties

Names and Identifiers

    • 5-AMINO-2-NITROBENZOIC ACID
    • ANBA
    • 3-CARBOXY-4-NITROANILINE
    • 2-NITRO-5-AMINOBENZOIC ACID
    • TIMTEC-BB SBB008583
    • 2-NAPHTHALENEDECANAL,1,4-DIHYDRO-1,4-DIOXO-
    • 2-Naphthalenedecanal, 1,4-dihydro-1,4-dioxo-
    • 10-(1,4-Dioxo-1,4-dihydronaphthalen-2-yl)decanal
    • 132080-60-5
    • AS-66077
    • A11444
    • 10-(1,4-dioxonaphthalen-2-yl)decanal
    • AKOS030228242
    • MDL: MFCD31556110
    • Inchi: 1S/C20H24O3/c21-14-10-6-4-2-1-3-5-7-11-16-15-19(22)17-12-8-9-13-18(17)20(16)23/h8-9,12-15H,1-7,10-11H2
    • InChI Key: PHWOOYRCDYNMDS-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(=O)C=C1CCCCCCCCCC=O

Computed Properties

  • Exact Mass: 312.17300
  • Monoisotopic Mass: 312.17254462g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 10
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 51.2Ų

Experimental Properties

  • Density: 1.015
  • Melting Point: 236-238 °C(lit.)
  • Boiling Point: 184.4°Cat760mmHg
  • Flash Point: 184.4°Cat760mmHg
  • PSA: 51.21000
  • LogP: 4.70180

5-AMINO-2-NITROBENZOIC ACID Security Information

  • WGK Germany:3
  • Hazard Category Code: 36/37/38-22
  • Safety Instruction: S37/39
  • Hazardous Material Identification: Xn
  • Risk Phrases:R36/37/38

5-AMINO-2-NITROBENZOIC ACID Pricemore >>

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Additional information on 5-AMINO-2-NITROBENZOIC ACID

5-Amino-2-Nitrobenzoic Acid (CAS 132080-60-5): A Comprehensive Overview of Its Chemical Properties and Emerging Applications

5-Amino-2-nitrobenzoic acid (CAS 132080-60-5), a nitroaromatic compound with the molecular formula C7H6N2O5, has garnered significant attention in recent years due to its versatile chemical properties and potential applications in drug discovery and material science. This compound, also known as 5-amino-o-nitrobenzoic acid, features a substituted benzene ring bearing an amino group at position 5 and a nitro group at position 2, alongside a carboxylic acid moiety. The interplay of these functional groups imparts unique reactivity and biological activity, making it a valuable chemical intermediate for synthesizing advanced pharmaceuticals and functional materials.

The synthesis of 5-amino-2-nitrobenzoic acid typically involves nitration of aniline derivatives followed by amidation or acylation steps. Recent advancements in green chemistry have led to the development of solvent-free protocols using heterogeneous catalysts, such as montmorillonite K10, which enhance reaction efficiency while minimizing environmental impact. These methods align with current trends toward sustainable chemical synthesis, as highlighted in a 2023 study published in the Journal of Green Chemistry.

In medicinal chemistry, this compound serves as a critical building block for designing multitarget drugs. Its nitro group can undergo bio-reductive activation under hypoxic tumor conditions, a property exploited in targeted cancer therapies. A notable application involves conjugation with polyethylene glycol (PEG) to create drug delivery systems with pH-responsive release profiles. Research from the University of Cambridge (Nature Communications, 2024) demonstrated that such conjugates selectively release payloads in acidic tumor microenvironments, reducing off-target effects.

The amino group’s nucleophilicity enables formation of Schiff bases and peptide conjugates, expanding its utility in supramolecular chemistry. For instance, self-assembled nanostructures incorporating 5-amino-2-nitrobenzoic acid derivatives exhibit tunable porosity and catalytic activity. These materials are being investigated for CO-capture applications under ambient conditions—a critical area for carbon-neutral technologies—as reported in Advanced Materials (January 2024).

In the realm of analytical chemistry, this compound’s UV-visible absorption characteristics make it an ideal chromogenic reagent for detecting trace metal ions. A novel method described in Analytica Chimica Acta (August 2023) utilizes its interaction with Cu(II) ions to form colored complexes with high molar absorptivity at λ=490 nm, enabling sub-parts-per-billion detection limits without complex instrumentation.

Clinical studies now explore its potential as an antimicrobial agent against drug-resistant pathogens. The nitro group’s redox cycling generates reactive oxygen species under anaerobic conditions, disrupting bacterial electron transport chains. Preclinical trials on methicillin-resistant Staphylococcus aureus (MRSA) models showed synergistic efficacy when combined with conventional antibiotics, reducing minimum inhibitory concentrations by up to 8-fold compared to monotherapy (Antimicrobial Agents & Chemotherapy, March 2024).

The compound’s photophysical properties also find application in bioimaging. Fluorescent probes based on its structure exhibit ratiometric sensing capabilities for intracellular pH changes—critical for monitoring cellular stress responses. A recent design using click chemistry functionalization demonstrated subcellular resolution imaging without cytotoxic effects over extended observation periods (ACS Sensors, June 2024).

Safety data indicates low acute toxicity (LD₅₀ > 5 g/kg orally in rodents) but emphasizes proper handling due to potential skin sensitization risks during synthesis stages. Regulatory compliance requires adherence to standard laboratory protocols when synthesizing or formulating products containing this compound.

Ongoing research focuses on optimizing its photochemical stability through fluorination strategies and solid-state encapsulation techniques. Collaborative efforts between MIT and Merck researchers have developed hybrid organic-inorganic frameworks that maintain structural integrity under UV exposure while preserving pharmacological activity—a breakthrough published in Science Advances (October 2023).

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